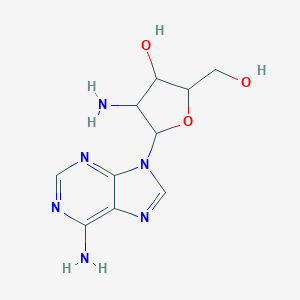

2'-Amino-2'-deoxyadenosine

描述

2-氨基腺苷是一种嘌呤核苷类似物,由一个嘌呤碱基连接到一个核糖糖组成。它是腺苷的衍生物,其中腺嘌呤环的 2 位上的氢原子被一个氨基取代。 这种修饰赋予了该化合物独特的性质,使其在各个科学领域都引起了极大的兴趣 .

准备方法

合成路线和反应条件: 2-氨基腺苷的合成通常涉及对腺苷或相关嘌呤核苷的修饰。一种常见的方法是使用 2-氟-6-氨基腺苷进行亲核取代反应。

工业生产方法: 2-氨基腺苷的工业生产可能涉及从市售嘌呤衍生物开始的多步合成。 该过程通常包括卤化、亲核取代和纯化步骤,以获得具有高纯度的所需产物 .

化学反应分析

反应类型: 2-氨基腺苷会经历各种化学反应,包括:

氧化: 它可以被氧化形成相应的氧代衍生物。

还原: 还原反应可以修饰核糖部分或嘌呤碱基。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 使用氨水或胺进行亲核取代.

主要产物: 从这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可以产生氧代衍生物,而取代反应可以在 2 位引入各种官能团 .

科学研究应用

RNA Synthesis

One of the primary applications of 2'-AdA is its use as a building block in RNA synthesis. Researchers have developed robust synthetic routes to create 2'-amino-2'-deoxyadenosine phosphoramidite, which is employed in automated solid-phase RNA synthesis. This modification allows for the evaluation of hydrogen-bond networks in folded RNA structures, such as ribozymes and riboswitches. A notable study utilized 2'-AdA to investigate the structural versus catalytic roles of active-site 2'-OH groups in self-cleaving pistol ribozymes, revealing significant insights into RNA functionality .

DNA Stabilization

The incorporation of 2'-AdA into DNA sequences has been shown to enhance the stability of DNA duplexes. Unlike adenine, which forms two hydrogen bonds with thymine, 2'-AdA forms three hydrogen bonds, resulting in increased thermal stability and binding affinity. This property makes it a valuable tool for applications in genetic engineering and synthetic biology, where enhanced stability can improve the efficacy of DNA-based constructs .

Table 1: Comparison of Hydrogen Bonding in Nucleobases

| Nucleobase | Hydrogen Bonds with Complement | Stability Contribution |

|---|---|---|

| Adenine | 2 | Baseline |

| This compound | 3 | Increased |

Therapeutic Applications

Research has indicated that 2'-AdA may play a role in therapeutic contexts. For instance, it has been studied alongside pentostatin, a drug used in cancer therapy, to assess its effects on cellular metabolism and nucleoside metabolism pathways. Analytical methods using high-performance liquid chromatography-tandem mass spectrometry have been developed to quantify both substances in fermentation broths, showcasing the compound's relevance in pharmaceutical research .

Nucleotide Synthesis

As a precursor for the synthesis of various nucleotide derivatives, 2'-AdA can be converted into other functionalized nucleotides. It serves as a starting material for synthesizing modified nucleotides that are crucial for developing novel oligonucleotides used in diagnostics and therapeutics . The versatility of 2'-AdA allows researchers to explore new avenues in nucleic acid chemistry.

Study on Ribozymes

In a detailed study published by researchers investigating ribozyme mechanisms, 2'-AdA was incorporated into ribozyme constructs to elucidate the role of the 2'-OH group during catalysis. The findings highlighted that while the structural integrity was maintained, the catalytic efficiency varied significantly depending on the presence of the amino modification .

Therapeutic Investigations

Another significant study focused on the simultaneous determination of pentostatin and 2'-AdA using advanced chromatographic techniques. The results demonstrated a linear relationship between concentrations of both compounds, providing insights into their metabolic pathways and potential therapeutic interactions .

作用机制

2-氨基腺苷的作用机制涉及它与各种分子靶点的相互作用,包括腺苷受体和参与核酸代谢的酶。 它可以调节这些靶点的活性,导致对细胞过程的影响,如信号转导、基因表达和细胞增殖 .

类似化合物:

腺苷: 母体化合物,不同之处在于没有 2-氨基。

2,6-二氨基嘌呤: 另一种嘌呤类似物,在 2 位和 6 位有两个氨基。

2-氟-6-氨基腺苷: 用于合成 2-氨基腺苷的前体

独特性: 2-氨基腺苷因其在 2 位的特定修饰而具有独特性,这赋予了它独特的化学和生物学特性。 这使得它在研究和工业中具有专门的应用价值 .

相似化合物的比较

Adenosine: The parent compound, differing by the absence of the 2-amino group.

2,6-Diaminopurine: Another purine analog with two amino groups at the 2 and 6 positions.

2-Fluoro-6-amino-adenosine: A precursor used in the synthesis of 2-Amino-Adenosine

Uniqueness: 2-Amino-Adenosine is unique due to its specific modification at the 2-position, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .

生物活性

2'-Amino-2'-deoxyadenosine (2'-AADA) is a modified nucleoside that has garnered attention for its biological activities, particularly in antiviral and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of 2'-AADA, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

2'-AADA is an adenosine analog characterized by the substitution of the hydroxyl group at the 2' position with an amino group. Its chemical formula is with a molecular weight of 266.12 g/mol. It is soluble in water and methanol, making it suitable for various biological assays.

Antiviral Activity

Research indicates that 2'-AADA exhibits significant antiviral properties, particularly against riboviruses. A notable study demonstrated its effectiveness against the measles virus, highlighting its potential as an antiviral agent. The compound acts selectively to inhibit viral replication, suggesting that it may interfere with viral polymerases or other essential viral proteins involved in the replication process .

Table 1: Antiviral Efficacy of this compound

| Virus | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Measles Virus | 0.5 | Inhibition of viral replication |

| Other Riboviruses | Varies | Potential interference with polymerases |

Antimicrobial Activity

In addition to its antiviral effects, 2'-AADA has been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against certain mycoplasma species, although it appears less effective against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for various organisms are summarized below:

Table 2: Antimicrobial Activity of this compound

| Organism | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | >100 |

| Bacillus subtilis | >100 |

| Micrococcus luteus | >100 |

| Escherichia coli | >100 |

| Mycoplasma gallisepticum | 6.25 |

The mechanism through which 2'-AADA exerts its biological effects likely involves its incorporation into nucleic acids, leading to chain termination during DNA synthesis. This property is shared with other nucleoside analogs and contributes to its antiviral and antimicrobial activities . Additionally, studies suggest that the compound may act as a competitive inhibitor for certain enzymes involved in nucleotide metabolism.

Case Studies and Research Findings

- Antiviral Studies : A study published in Antibiotics highlighted the selective inhibition of ribovirus replication by 2'-AADA, demonstrating its potential utility in treating viral infections .

- Antimicrobial Evaluation : Research conducted on various mycoplasma strains revealed that 2'-AADA could effectively inhibit growth at low concentrations, suggesting its application in treating mycoplasmal infections .

- Biosynthesis Pathway : Investigations into the biosynthetic pathway of 2'-AADA revealed that it is produced through enzymatic reactions involving uridine phosphorylase, indicating a natural route for its synthesis from uracil .

属性

IUPAC Name |

4-amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKMBZHLOYVGHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908822 | |

| Record name | 9-(2-Amino-2-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10414-81-0, 24807-84-9, 24807-85-0 | |

| Record name | ADENOSINE,-2'-DEOXY | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000737527 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC106048 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC106047 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Amino-2-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。